Ethyl 1-(chlorosulfonyl)imidazo[1,5-a]pyridine-3-carboxylate

Physicochemical profiling Drug-likeness Solubility prediction

Ethyl 1-(chlorosulfonyl)imidazo[1,5-a]pyridine-3-carboxylate (CAS 2095410-87-8) is a heterocyclic building block belonging to the imidazo[1,5-a]pyridine class, bearing a reactive chlorosulfonyl (–SO₂Cl) group at the 1-position and an ethyl carboxylate ester at the 3-position of the fused bicyclic core. With a molecular formula of C₁₀H₉ClN₂O₄S and a molecular weight of 288.71 Da, it is supplied at ≥95% purity by multiple commercial vendors including Enamine, Chemenu, and Chem-space under catalog numbers such as EN300-373557, CM478736, and CSSB00025785109 respectively.

Molecular Formula C10H9ClN2O4S
Molecular Weight 288.7
CAS No. 2095410-87-8
Cat. No. B2691416
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 1-(chlorosulfonyl)imidazo[1,5-a]pyridine-3-carboxylate
CAS2095410-87-8
Molecular FormulaC10H9ClN2O4S
Molecular Weight288.7
Structural Identifiers
SMILESCCOC(=O)C1=NC(=C2N1C=CC=C2)S(=O)(=O)Cl
InChIInChI=1S/C10H9ClN2O4S/c1-2-17-10(14)8-12-9(18(11,15)16)7-5-3-4-6-13(7)8/h3-6H,2H2,1H3
InChIKeyZOXYBAQIRPUAAQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 1-(chlorosulfonyl)imidazo[1,5-a]pyridine-3-carboxylate (CAS 2095410-87-8): Compound Class and Procurement Baseline


Ethyl 1-(chlorosulfonyl)imidazo[1,5-a]pyridine-3-carboxylate (CAS 2095410-87-8) is a heterocyclic building block belonging to the imidazo[1,5-a]pyridine class, bearing a reactive chlorosulfonyl (–SO₂Cl) group at the 1-position and an ethyl carboxylate ester at the 3-position of the fused bicyclic core [1]. With a molecular formula of C₁₀H₉ClN₂O₄S and a molecular weight of 288.71 Da, it is supplied at ≥95% purity by multiple commercial vendors including Enamine, Chemenu, and Chem-space under catalog numbers such as EN300-373557, CM478736, and CSSB00025785109 respectively [1]. The imidazo[1,5-a]pyridine scaffold is recognized as a privileged structure in medicinal chemistry, with four imidazopyridine-containing drugs approved for clinical use, and has demonstrated a five-fold in vivo potency advantage over the indolizine series in FGF receptor antagonism models [2].

Why Ethyl 1-(chlorosulfonyl)imidazo[1,5-a]pyridine-3-carboxylate Cannot Be Replaced by the Unsubstituted Parent or Tosyl Analogs


Substituting the chlorosulfonyl group with a hydrogen atom (as in the parent ethyl imidazo[1,5-a]pyridine-3-carboxylate, CAS 81803-60-3) eliminates the sole electrophilic handle required for direct sulfonamide, sulfonate ester, or sulfone formation—transformations that constitute the primary synthetic utility of this building block [1]. Replacing the –SO₂Cl with an aryl sulfonyl (tosyl) group, as in 1-(toluene-4-sulfonyl)-imidazo[1,5-a]pyridine (CAS 904813-28-1), introduces a bulkier, electronically distinct aromatic substituent that attenuates electrophilicity at sulfur and precludes downstream halogen-exchange or further chlorosulfonyl-based derivatization chemistries . Furthermore, the imidazo[1,5-a]pyridine core itself is non-interchangeable with the regioisomeric imidazo[1,2-a]pyridine scaffold due to differing nitrogen atom positioning that alters hydrogen-bonding geometry, electronic distribution, and recognition by biological targets [2].

Quantitative Differentiation Evidence for Ethyl 1-(chlorosulfonyl)imidazo[1,5-a]pyridine-3-carboxylate vs Closest Analogs


Lipophilicity and Polar Surface Area Shift Driven by Chlorosulfonyl Introduction

Introduction of the chlorosulfonyl group at the 1-position produces a measurable shift in both lipophilicity and polar surface area relative to the unsubstituted parent compound ethyl imidazo[1,5-a]pyridine-3-carboxylate. The target compound exhibits a predicted LogP of 1.49 versus 1.95 for the parent, representing a ΔLogP of –0.46 units [1][2]. Concurrently, the topological polar surface area increases from 43.60 Ų to 78.00 Ų, a gain of 34.40 Ų (+79%) [1][2]. These differences are quantitatively meaningful for absorption, distribution, and solubility optimization in lead development.

Physicochemical profiling Drug-likeness Solubility prediction

Molecular Weight and Heavy Atom Count Discrimination from Parent Scaffold

The replacement of the C1 hydrogen atom with a chlorosulfonyl group (–SO₂Cl) adds 98.51 Da to the molecular weight relative to the parent ethyl imidazo[1,5-a]pyridine-3-carboxylate, shifting the mass from 190.20 Da to 288.71 Da (+51.8%) [1][2]. The heavy atom count increases from 14 to 18, and the molecular formula changes from C₁₀H₁₀N₂O₂ to C₁₀H₉ClN₂O₄S, introducing one chlorine and one sulfur atom that provide distinct spectroscopic handles (³⁵Cl/³⁷Cl isotope pattern in mass spectrometry; characteristic S=O stretching in IR) [1]. These structural differences are analytically verifiable and directly relevant to procurement identity confirmation.

Molecular recognition Fragment-based drug design Building block selection

Imidazo[1,5-a]pyridine Scaffold In Vivo Potency Advantage Over Indolizine Series

Compounds built on the imidazo[1,5-a]pyridine scaffold demonstrate a five-fold in vivo potency advantage over the structurally related indolizine series in FGF (fibroblast growth factor) receptor antagonism models. Patent data explicitly state that imidazo[1,5-a]pyridine derivatives achieve maximal in vivo efficacy at a dose of 10 mg/kg in mouse models, whereas indolizine derivatives described in WO 03/084956 and WO 2005/028476 required 50 mg/kg to produce the same pharmacological effect [1]. This scaffold-level potency differential is attributed to improved pharmacokinetic or target-engagement properties inherent to the imidazo[1,5-a]pyridine core architecture.

FGF receptor antagonism In vivo pharmacology Scaffold selection

Chlorosulfonyl Electrophilic Reactivity Advantage Over Tosyl and Aryl Sulfonyl Analogs

The chlorosulfonyl (–SO₂Cl) group at the 1-position of the imidazo[1,5-a]pyridine core provides a significantly more reactive electrophilic center than the corresponding tosyl (4-methylphenylsulfonyl) group found in 1-(toluene-4-sulfonyl)-imidazo[1,5-a]pyridine (CAS 904813-28-1). Heterocyclic sulfonyl chlorides are documented to react with primary and secondary amines at ambient temperature to form sulfonamides, typically reaching completion within minutes to hours, whereas tosyl groups require elevated temperatures or extended reaction times for comparable nucleophilic displacement [1][2]. Furthermore, the chlorine atom of the –SO₂Cl group can itself participate in additional chemistries—including halogen exchange (Finkelstein), reduction, or metal-catalyzed cross-coupling—that are inaccessible with the tosyl substituent [2]. The arylsulfonyl analog 1-(toluene-4-sulfonyl)-imidazo[1,5-a]pyridine (MW 272.32, C₁₄H₁₂N₂O₂S) lacks the carboxylate ester present in the target compound, further limiting its utility in multi-step synthetic sequences where the ester serves as an orthogonal protecting or directing group .

Sulfonamide synthesis Electrophilic warhead Parallel library synthesis

Commercial Availability and Multi-Vendor Supply with Standardized Purity Specifications

Ethyl 1-(chlorosulfonyl)imidazo[1,5-a]pyridine-3-carboxylate is stocked by at least four independent suppliers—Enamine (US and EU warehouses), Chemenu, Chem-space, and SIA Enamine—at a standardized purity of ≥95% [1]. Pack sizes range from 100 mg to 2.5 g, with lead times as short as 2 days from US-based stock [1]. In comparison, the structurally closest chlorosulfonyl analog, methyl 1-(chlorosulfonyl)imidazo[1,5-a]pyridine-6-carboxylate (CAS 2126161-95-1), carries the chlorosulfonyl and ester functionalities but places the carboxylate at the 6-position rather than the 3-position, yielding a regioisomer that cannot serve as a direct synthetic surrogate for 3-substituted imidazo[1,5-a]pyridine targets .

Supply chain Procurement Building block sourcing

Highest-Impact Application Scenarios for Ethyl 1-(chlorosulfonyl)imidazo[1,5-a]pyridine-3-carboxylate


Parallel Sulfonamide Library Synthesis for Kinase and FGF Receptor Drug Discovery

The chlorosulfonyl group at the 1-position enables rapid, room-temperature condensation with diverse primary and secondary amines to generate imidazo[1,5-a]pyridine-1-sulfonamide libraries. Given the five-fold in vivo potency advantage of the imidazo[1,5-a]pyridine scaffold over indolizines in FGF antagonism (10 vs. 50 mg/kg) [1], parallel synthesis of sulfonamide derivatives from this building block can accelerate hit-to-lead optimization for FGF-driven oncology or cardiovascular programs. The 3-carboxylate ester serves as an orthogonal handle for further diversification via hydrolysis, amidation, or reduction.

Covalent Inhibitor Warhead Development via Chlorosulfonyl-Derived Electrophiles

The –SO₂Cl moiety serves as a precursor to vinyl sulfonamide and sulfonyl fluoride warheads, which are established electrophilic traps for covalent targeting of cysteine, serine, or lysine residues in enzyme active sites. As noted by Chemenu's imidazopyridine category description, bicyclic pyridines containing ring-junction nitrogen are privileged structures that have found utility in covalent inhibitor design . The ethyl ester at the 3-position provides a modifiable exit vector, distinct from the 6-carboxylate regioisomer (CAS 2126161-95-1), enabling exploration of different trajectories from the core for optimized target engagement.

Fragment-Based Drug Discovery (FBDD) Using a Multi-Functionalized Core Scaffold

With a molecular weight of 288.71 Da, 4 hydrogen bond acceptors, 0 hydrogen bond donors, a LogP of 1.49, and a TPSA of 78 Ų [2], this compound occupies chemical space consistent with fragment-like physicochemical properties. The presence of two orthogonal reactive handles—chlorosulfonyl (electrophilic) and ethyl carboxylate (nucleophilic precursor)—allows fragment elaboration in two independent vectors, an advantage over the unsubstituted parent (CAS 81803-60-3) which bears only the ester group [3]. This dual-handle feature makes it suitable for fragment-growing campaigns where rapid SAR generation around the imidazo[1,5-a]pyridine core is required.

Agrochemical and Crop Protection Intermediate Synthesis

Chlorosulfonyl heterocycles are established intermediates in the synthesis of sulfonylurea and sulfonamide herbicides and fungicides [4]. The target compound uniquely combines the imidazo[1,5-a]pyridine scaffold—a core found in bioactive agrochemical leads—with a reactive chlorosulfonyl group that can be directly converted to sulfonamide linkages under mild conditions. The 3-carboxylate ester can be hydrolyzed to the carboxylic acid for water-solubility optimization, a key requirement in agrochemical formulation distinct from pharmaceutical applications.

Quote Request

Request a Quote for Ethyl 1-(chlorosulfonyl)imidazo[1,5-a]pyridine-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.